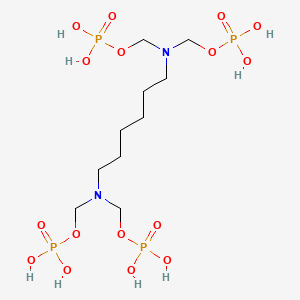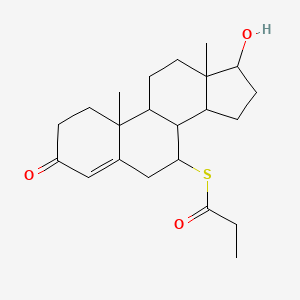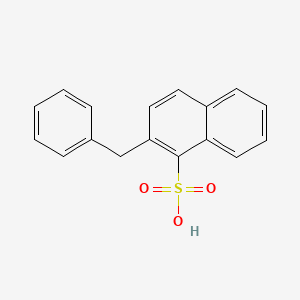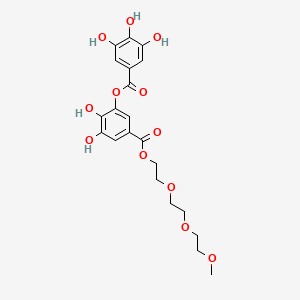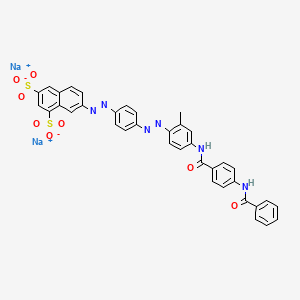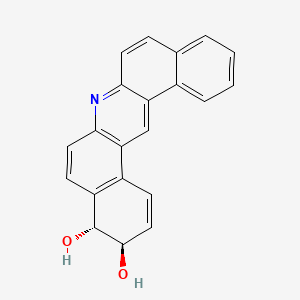
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is a complex organic compound with the molecular formula C21H15NO2 This compound is a derivative of acridine, a polycyclic aromatic hydrocarbon, and is characterized by its unique dihydrodiol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Dibenz(a,j)acridine, followed by dihydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and solvents like ethyl acetate. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The industrial methods are designed to be cost-effective and scalable, catering to the demands of various research and industrial applications.
化学反应分析
Types of Reactions
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon structure.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
科学研究应用
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting the replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The detailed pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Dibenz(a,j)acridine: The parent compound, lacking the dihydrodiol structure.
Dibenz(a,j)acridine-3,4-dione: An oxidized derivative with different chemical properties.
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3S-trans)-: A stereoisomer with distinct stereochemistry.
Uniqueness
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is unique due to its specific stereochemistry and dihydrodiol structure
属性
CAS 编号 |
117019-80-4 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m1/s1 |
InChI 键 |
LWQQPBNWXMYMEF-NHCUHLMSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)[C@H]([C@@H](C=C5)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
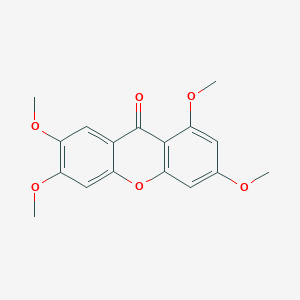
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
